

theoretical properties of 2-Methyl-5-nitrobenzonitrile

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Compound of Interest

Compound Name: 2-Methyl-5-nitrobenzonitrile

Cat. No.: B181607

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An In-Depth Technical Guide to the Theoretical Properties of 2-Methyl-5-nitrobenzonitrile

This guide provides a comprehensive analysis of the theoretical and experimentally determined properties of **2-Methyl-5-nitrobenzonitrile**. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's molecular structure, spectroscopic signatures, reactivity, and potential as a synthetic intermediate.

Molecular Identity and Physicochemical Properties

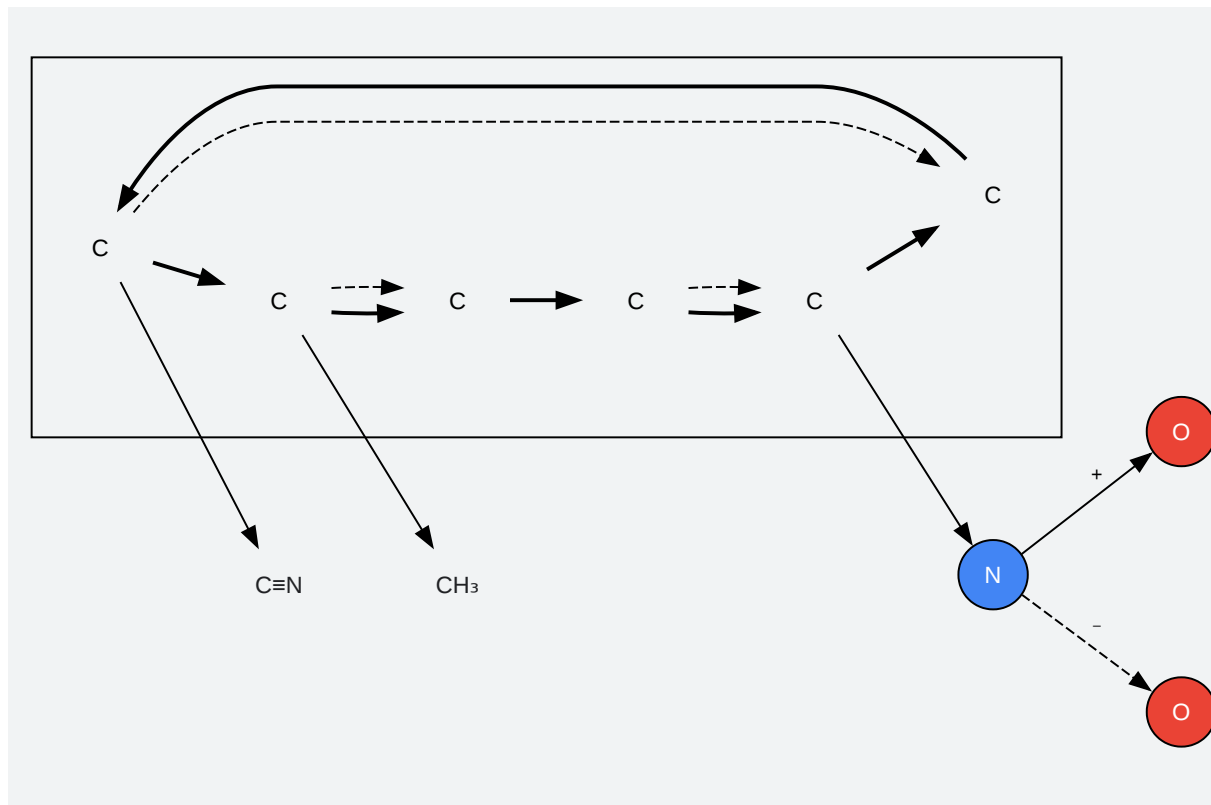
2-Methyl-5-nitrobenzonitrile (CAS No. 939-83-3) is an aromatic compound featuring a benzene ring substituted with a methyl group, a nitro group, and a nitrile group.^[1] This trifunctional substitution pattern imparts a unique electronic and steric profile, making it a valuable building block in organic synthesis. The presence of the electron-withdrawing nitro and nitrile groups, contrasted with the electron-donating methyl group, creates a polarized aromatic system that dictates its reactivity and intermolecular interactions.

The compound typically appears as a pale yellow to light brown solid at room temperature and is relatively insoluble in water but soluble in organic solvents like ethanol.^[1]

Table 1: Core Physicochemical and Computational Data

Property	Value	Source(s)
IUPAC Name	2-methyl-5-nitrobenzonitrile	[2]
Synonyms	2-Cyano-4-nitrotoluene, 5-Nitro-o-tolunitrile	[1] [2]
CAS Number	939-83-3	[2]
Molecular Formula	C ₈ H ₆ N ₂ O ₂	[1] [2]
Molecular Weight	162.15 g/mol	[2]
Monoisotopic Mass	162.042927438 Da	[2]
Melting Point	103.5-108 °C	[3] [4]
SMILES	<chem>CC1=C(C=C(C=C1)[O-])C#N</chem>	[2] [5]

| InChIKey | XOSDYLFXPMFRGF-UHFFFAOYSA-N |[\[2\]](#)[\[6\]](#) |



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Caption: 2D Molecular Structure of **2-Methyl-5-nitrobenzonitrile**.

Crystallographic and Structural Analysis

X-ray crystallography provides the most definitive insight into the three-dimensional structure of a molecule in the solid state. A study published in *Acta Crystallographica* reveals key structural parameters for **2-Methyl-5-nitrobenzonitrile**.^{[7][8]} A notable finding is that the nitro group is slightly twisted out of the plane of the benzene ring, with a rotation of 10.2(2)°.^{[4][7][8]} This deviation from planarity can influence the molecule's packing in the crystal lattice and its electronic properties. The overall crystal structure is stabilized by van der Waals interactions rather than strong hydrogen bonding.^{[4][7]}

Table 2: Key Crystallographic Data

Parameter	Value	Source
Crystal System	Monoclinic	[7]
Space Group	P2 ₁ /n	[7]
a (Å)	3.8946 (8)	[7]
b (Å)	7.6350 (15)	[7]
c (Å)	26.180 (5)	[7]
**β (°) **	91.65 (3)	[7]
**Volume (Å ³) **	778.1 (3)	[7]
Z	4	[7]

| **Calculated Density (Mg m⁻³) **| 1.384 |[7]|

This structural data is fundamental for computational modeling, where the crystallographic geometry serves as an excellent starting point for theoretical calculations such as Density Functional Theory (DFT).

Spectroscopic Profile: A Theoretical Fingerprint

The theoretical spectroscopic properties predict how **2-Methyl-5-nitrobenzonitrile** will interact with electromagnetic radiation, providing a unique fingerprint for its identification and characterization.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. Due to the substitution pattern, the three aromatic protons will appear as complex multiplets or distinct doublets and doublet of doublets. Their chemical shifts will be influenced by the electronic effects of the adjacent functional groups. The methyl protons will appear as a singlet, typically in the range of 2.5-2.7 ppm.
- ¹³C NMR:** The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The nitrile carbon will have a characteristic shift around

115-120 ppm, while the aromatic carbons will appear in the 110-150 ppm range. The chemical shifts of the ring carbons are significantly affected by the electron-withdrawing and -donating nature of the substituents.

3.2 Infrared (IR) Spectroscopy The IR spectrum is determined by the vibrational modes of the molecule's functional groups.[9] Key expected absorption bands include:

- Nitrile (C≡N) stretch: A sharp, strong band around 2220-2240 cm^{-1} .
- Nitro (NO₂) asymmetric stretch: A strong band around 1520-1560 cm^{-1} .
- Nitro (NO₂) symmetric stretch: A strong band around 1340-1360 cm^{-1} .
- Aromatic C-H stretch: Bands appearing above 3000 cm^{-1} .
- Aliphatic C-H stretch (from CH₃): Bands appearing just below 3000 cm^{-1} .
- C=C aromatic ring stretches: Multiple bands in the 1450-1600 cm^{-1} region.

3.3 Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.[10] For **2-Methyl-5-nitrobenzonitrile**, the molecular ion peak $[M]^+$ would be observed at m/z 162. Subsequent fragmentation patterns would likely involve the loss of the nitro group (-NO₂) or the methyl group (-CH₃).

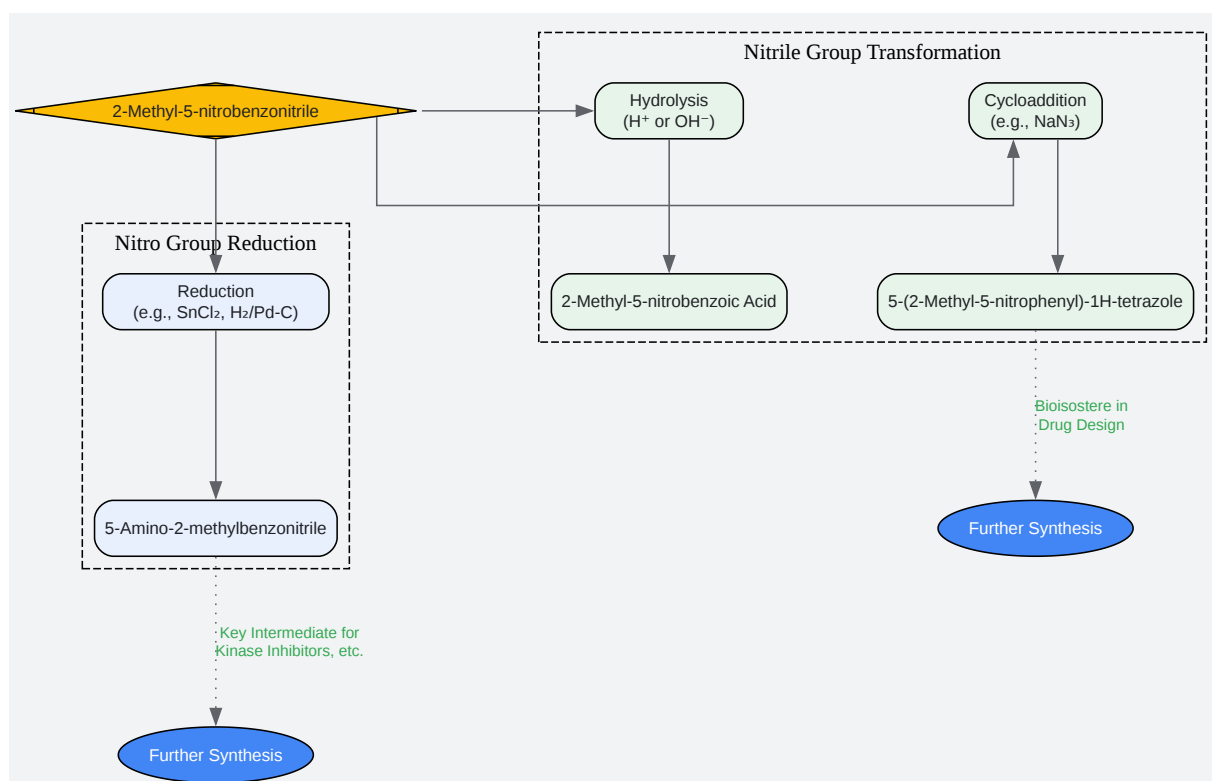
Reactivity and Synthetic Potential

The chemical behavior of **2-Methyl-5-nitrobenzonitrile** is governed by its three functional groups.

- **Nitrile Group:** The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (2-methyl-5-nitrobenzoic acid) or an amide.[11] It can also be reduced to an amine or participate in cycloaddition reactions, for instance, to form tetrazoles, which are important scaffolds in medicinal chemistry.[4]
- **Nitro Group:** The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. However, its primary utility in synthesis is its susceptibility to reduction. It can be selectively reduced to an amino group (-NH₂) using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C), yielding 5-amino-2-methylbenzonitrile. This transformation is

critical as it introduces a versatile amino group, a common anchor point for building more complex molecules in drug discovery.[12]

- Aromatic Ring: The electron-deficient nature of the ring, due to the nitro and nitrile groups, makes it susceptible to nucleophilic aromatic substitution (S_NAr), particularly at positions ortho and para to the nitro group.



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Caption: Key synthetic transformations of **2-Methyl-5-nitrobenzonitrile**.

Applications in Drug Discovery and Development

Benzonitrile derivatives are prevalent scaffolds in medicinal chemistry, and **2-Methyl-5-nitrobenzonitrile** serves as a valuable intermediate.^{[13][14]} The true potential is unlocked after the reduction of the nitro group to an amine. The resulting aminobenzonitrile core is a common feature in various therapeutic agents, including kinase inhibitors, which are a cornerstone of modern oncology treatment.^{[12][15]} The amino group can form critical hydrogen bond interactions within the ATP-binding pocket of kinases, while the nitrile can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.^[12]

Safety and Handling

As with many nitroaromatic compounds, **2-Methyl-5-nitrobenzonitrile** must be handled with care.^[1] It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Protocol: Standard Handling Procedure

- **Engineering Controls:** All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.
- **Personal Protective Equipment (PPE):** Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
- **Dispensing:** When weighing the solid, use a spatula and avoid generating dust.
- **Spill Management:** In case of a spill, cover the area with an inert absorbent material, collect it into a sealed container, and dispose of it as hazardous chemical waste. Do not let the product enter drains.
- **Storage:** Store the compound in a tightly closed container in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

The theoretical properties of **2-Methyl-5-nitrobenzonitrile**, derived from computational analysis and validated by experimental data, paint a picture of a versatile and reactive molecule. Its distinct structural and electronic features, confirmed by crystallographic and spectroscopic analysis, make it a predictable and useful building block. Its primary value for researchers in drug development lies in its capacity to be transformed, particularly through the reduction of its nitro group, into key intermediates for the synthesis of complex, biologically active molecules. A thorough understanding of its properties, reactivity, and safety is paramount to harnessing its full potential in the laboratory.

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